2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

Organic Synthesis Medicinal Chemistry Procurement

Fragment library synthesis faces bottlenecks when functional groups interfere during diversification. This heterobifunctional triazole (MW 154.13) solves this with orthogonal reactivity: a 4-formyl group for reductive amination and a primary acetamide for amide coupling. - **Cost advantage:** 37% lower cost than carboxylic acid analog. - **Physicochemical edge:** XLogP3-AA = -1.5, TPSA = 90.9 Ų - enhances solubility for CNS/anti-infective leads. - **Process efficiency:** Direct bioconjugation to lysine or amino-oligonucleotides; no protection/deprotection needed. Available in research quantities for high-throughput screening library production.

Molecular Formula C5H6N4O2
Molecular Weight 154.129
CAS No. 1496575-42-8
Cat. No. B2761009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide
CAS1496575-42-8
Molecular FormulaC5H6N4O2
Molecular Weight154.129
Structural Identifiers
SMILESC1=C(N=NN1CC(=O)N)C=O
InChIInChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11)
InChIKeyHHAKIUVIRGCRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Formyl-1H-1,2,3-triazol-1-yl)acetamide: Heterobifunctional Triazole Scaffold


2-(4-Formyl-1H-1,2,3-triazol-1-yl)acetamide is a low-molecular-weight (154.13 g/mol) heterobifunctional building block combining a 1,2,3-triazole core, a reactive 4-formyl (aldehyde) group, and a primary acetamide side chain [1]. This scaffold enables modular diversification via aldehyde-amine condensation and amide coupling, positioning it as a versatile precursor for fragment-based drug discovery, bioconjugation, and material science [2]. Its two orthogonal reactive handles provide a synthetic advantage over simpler mono-functional triazole analogs, allowing for stepwise or sequential derivatization without protecting group manipulation.

Differentiation from Generic Triazole Aldehydes and Acid Analogs


The selection of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide over its closest analogs is dictated by quantifiable differences in physicochemical properties, reactivity, and economic factors. The compound's primary acetamide group imparts a significantly lower lipophilicity (XLogP3-AA = -1.5) and higher topological polar surface area (TPSA = 90.9 Ų) compared to its carboxylic acid counterpart (XLogP3-AA = -0.8, TPSA = 85.1 Ų), directly impacting solubility and membrane permeability profiles [1]. Furthermore, its unique combination of an aldehyde and amide provides orthogonal reactivity that is absent in simpler 4-formyltriazole or 4-carboxytriazole building blocks, making it irreplaceable in multi-step syntheses requiring sequential derivatization without functional group interference [2].

Quantified Advantages Over Closest Structural Analogs


Lower Procurement Cost vs. Carboxylic Acid Analog

The target acetamide compound is priced 37% lower than its direct carboxylic acid analog, making it a more economical choice for large-scale or high-throughput synthesis. The cost per 50 mg is €483.00 for the acetamide versus €770.00 for the acid, a quantifiable advantage for budget-conscious procurement in early-stage research . The trend persists at the 500 mg scale, with prices of €1,312.00 and €2,281.00, respectively, resulting in a 42% cost saving .

Organic Synthesis Medicinal Chemistry Procurement

Enhanced Hydrophilicity and Polar Surface Area

The acetamide scaffold exhibits a computed XLogP3-AA of -1.5, which is 0.7 units lower than the carboxylic acid analog (XLogP3-AA = -0.8), indicating greater hydrophilicity [1]. Correspondingly, the topological polar surface area (TPSA) is 90.9 Ų compared to 85.1 Ų for the acid, a 6.8% increase [1]. This profile suggests enhanced aqueous solubility and potential for improved oral bioavailability in fragment-derived leads.

Drug Design ADME Physicochemical Properties

Orthogonal Reactivity of Amide vs. Acid

The primary acetamide group in the target compound provides a key synthetic advantage over the carboxylic acid analog, as it avoids the need for protecting group strategies during aldehyde-amine condensation reactions. Under standard reductive amination conditions, the amide remains inert, allowing for direct and selective modification of the formyl group, whereas the carboxylic acid analog requires protection to prevent side reactions such as imine formation with the acid proton or decarboxylative pathways [1]. This orthogonal reactivity is critical for the efficient synthesis of 1,4-disubstituted triazole libraries [2].

Click Chemistry Bioconjugation Peptidomimetics

Consistent High Purity for Screening Libraries

Multiple suppliers (AKSci, Leyan, ChemicalBook) specify a minimum purity of 95% for this compound, verified by HPLC or GC . This consistency in quality specification contrasts with other niche building blocks where purity can vary widely (often 90-95%), providing procurement reliability for high-throughput screening where compound integrity directly impacts hit validation rates .

Quality Control High-Throughput Screening Laboratory Procurement

Scalable Synthesis via Tandem Protocol

The tandem acetal cleavage/CuAAC reaction methodology developed for 4-formyl-1,2,3-triazoles can be applied to the synthesis of this compound, with reported isolated yields of 65-85% for analogous scaffolds at 10 mmol scale [1]. This provides a reliable, scalable route that is not always available for simpler or more complex 4-formyltriazole building blocks, which may require less efficient or lower-yielding syntheses. The presence of the acetamide side chain, introduced via commercial azide precursors, facilitates this efficient tandem protocol [1].

Process Chemistry Scale-up Building Block

Optimal Application Scenarios Based on Key Advantages


Cost-Effective Fragment Library Synthesis

Leveraging its 37% lower cost compared to the acid analog , this building block is ideal for generating large, diverse fragment libraries for high-throughput screening. Its orthogonal aldehyde handle allows for efficient reductive amination with a wide range of commercial amines, maximizing chemical diversity while controlling costs.

Protecting-Group-Free Bioconjugation

The inertness of the acetamide group under aldehyde-amine condensation conditions allows for direct bioconjugation to amine-containing biomolecules (e.g., lysine residues on proteins or amino-modified oligonucleotides) without the need for protection/deprotection steps, streamlining the synthesis of triazole-linked probes and antibody-drug conjugates .

Hydrophilicity-Driven Lead Optimization

Its enhanced hydrophilicity (XLogP3-AA = -1.5) compared to carboxylic acid analogs (XLogP3-AA = -0.8) makes it a valuable core for improving the solubility and metabolic stability of early-stage drug leads, particularly in CNS or anti-infective therapeutic areas where low lipophilicity is critical for target engagement and reduced toxicity .

Scalable Peptidomimetic Building Block Production

The compound's compatibility with the scalable tandem acetal cleavage/CuAAC protocol enables the cost-effective production of peptidomimetic scaffolds, where the amide bond serves as a non-hydrolyzable bioisostere of natural peptide bonds, enhancing proteolytic stability.

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